molecular formula C7H4Br2N2O B2709174 5,6-Dibromo-3-methoxypyridine-2-carbonitrile CAS No. 2225141-55-7

5,6-Dibromo-3-methoxypyridine-2-carbonitrile

Cat. No.: B2709174
CAS No.: 2225141-55-7
M. Wt: 291.93
InChI Key: ATEIHAOXWAVIRA-UHFFFAOYSA-N
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Description

5,6-Dibromo-3-methoxypyridine-2-carbonitrile is a versatile brominated pyridine derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. As a multifunctional heteroaromatic building block, it serves as a key synthetic intermediate for constructing more complex molecules. The strategic bromine substituents on the pyridine ring make it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse structural motifs . Compounds based on this and similar pyridine-carbonitrile scaffolds have demonstrated significant research value in the development of immunoregulatory agents. Specifically, related aromatic compounds have been investigated for their ability to modulate immune checkpoint pathways, such as the PD-1/PD-L1 interaction, showcasing potential in immuno-oncology research . The molecular framework is also relevant in the synthesis of positive allosteric modulators for targets like the AMPA receptor, indicating applications in central nervous system (CNS) disorder research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its unique halogenated structure to explore new chemical space and develop novel bioactive molecules.

Properties

IUPAC Name

5,6-dibromo-3-methoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c1-12-6-2-4(8)7(9)11-5(6)3-10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEIHAOXWAVIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1C#N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-3-methoxypyridine-2-carbonitrile typically involves the bromination of 3-methoxypyridine-2-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5th and 6th positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,6-Dibromo-3-methoxypyridine-2-carbonitrile is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in the development of new synthetic methodologies .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, making it a useful intermediate in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5,6-Dibromo-3-methoxypyridine-2-carbonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share key features with 5,6-Dibromo-3-methoxypyridine-2-carbonitrile, such as cyano substituents and fused heterocyclic systems:

Compound Name Core Structure Substituents Key Functional Groups
This compound Pyridine 5-Br, 6-Br, 3-OCH3, 2-CN Br, OCH3, CN
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine 4-Cyanobenzylidene, 5-methylfuran, CN CN, CO, NH
6,11-Dihydro-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido-quinazoline 5-Methylfuran, CN CN, CO, NH
2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile Pyrimidine Cl, 4-(pyridin-2-ylmethoxy)phenylamino, CN CN, NH, Cl

Key Observations :

  • Electron-withdrawing groups: Bromine and cyano substituents in the target compound enhance electrophilic reactivity compared to analogs with methyl or furan groups .
  • Steric effects: The 3-methoxy group may reduce steric hindrance compared to bulkier substituents like 4-cyanobenzylidene in compound 11b .

Spectral and Physicochemical Data

Property This compound (Predicted) Compound 11b Compound 12
IR (CN stretch) ~2220 cm⁻¹ 2209 cm⁻¹ 2220 cm⁻¹
¹H NMR δ 3.9–4.1 (OCH3), δ 7.5–8.5 (pyridine-H) δ 8.01 (=CH), δ 7.41 (ArH) δ 9.59 (NH), δ 7.10–7.82 (ArH)
Melting Point ~200–220°C (estimated) 213–215°C 268–269°C
Solubility Moderate in DMSO, poor in H2O Poor in H2O, soluble in DMF Soluble in DMF/H2O

Insights :

  • The cyano group’s IR absorption is consistent across analogs (~2200 cm⁻¹).
  • Higher melting points in fused-ring systems (e.g., compound 12) suggest greater crystallinity compared to simpler pyridines.

Biological Activity

5,6-Dibromo-3-methoxypyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H4Br2N2OC_7H_4Br_2N_2O. It features two bromine atoms at the 5th and 6th positions, a methoxy group at the 3rd position, and a nitrile group at the 2nd position on the pyridine ring. This unique structure contributes to its reactivity and potential biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound may act as a substrate in chemical reactions or as an inhibitor in biochemical pathways. Specifically, its derivatives have been shown to interact with enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

  • Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating significant antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines .
  • Enzyme Inhibition : The compound's derivatives have shown inhibitory activity against specific kinases and receptors. For example, some related compounds exhibit strong inhibition of FLT3 kinase activity with low nanomolar IC50 values, highlighting their potential as therapeutic agents in leukemia treatment .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxicity of various methoxypyridine derivatives, including those related to this compound. The results indicated that certain derivatives displayed promising antiproliferative effects with IC50 values ranging from 1 to 5 µM against multiple cancer cell lines .
  • Mechanistic Studies : Further investigations into the mechanisms revealed that these compounds could modulate key signaling pathways involved in cancer progression. For instance, they were found to downregulate cyclin D1 and matrix metalloproteinase 9 (MMP9) expression levels, which are crucial for tumor growth and metastasis .

Data Tables

Biological Activity IC50 Value (µM) Cell Line
Antiproliferative<10HepG2
Antiproliferative<10DU145
Antiproliferative<10MBA-MB-231
FLT3 Kinase Inhibition7.89In vitro studies

Q & A

Q. What are the common synthetic routes for preparing 5,6-Dibromo-3-methoxypyridine-2-carbonitrile?

A typical method involves sequential functionalization of a pyridine-carbonitrile scaffold. For example, bromination of 3-methoxypyridine-2-carbonitrile precursors can be achieved using brominating agents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions. Reaction optimization, such as solvent choice (e.g., acetic anhydride/acetic acid mixtures) and catalysts (e.g., sodium acetate), is critical to avoid over-bromination . Intermediate characterization via NMR and IR spectroscopy ensures regioselectivity at the 5,6-positions.

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on multi-spectral analysis:

  • ¹H/¹³C NMR : Methoxy (-OCH₃) protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons (if present) show splitting patterns dependent on substitution .
  • IR Spectroscopy : A nitrile (-CN) stretch near 2220 cm⁻¹ and methoxy C-O stretches around 1250 cm⁻¹ are diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for similar carbonitriles) confirm the molecular formula .

Q. What precursors are used to synthesize pyridine-carbonitrile derivatives like this compound?

Key precursors include 3-methoxypyridine-2-carbonitrile or halogenated pyridines. Substitution reactions (e.g., bromination) or condensation with aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) are common . Anthranilic acid or thiouracil derivatives may serve as intermediates for fused-ring systems .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of pyridine-carbonitrile precursors be addressed?

Regioselectivity is influenced by electronic and steric factors. The methoxy group at position 3 directs electrophilic substitution to adjacent positions (4, 5, or 6). Controlled bromination at 5,6-positions requires:

  • Temperature modulation : Lower temperatures favor kinetic control.
  • Catalysts : Lewis acids like FeBr₃ enhance selectivity.
  • Protecting groups : Temporary protection of reactive sites (e.g., nitrile) may prevent undesired reactions .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in halogenated pyridine-carbonitriles?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

  • Data collection : High-resolution (<1.0 Å) data minimizes errors in heavy-atom (Br) positioning.
  • Twinned data handling : SHELXE or similar tools resolve overlapping reflections in challenging crystals .
  • Validation : R-factors (<5%) and residual electron density maps ensure accuracy .

Q. How should contradictory spectral data (e.g., NMR splitting vs. X-ray results) be reconciled?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state differences. Mitigation strategies:

  • Variable-temperature NMR : Detects conformational changes.
  • DFT calculations : Compare theoretical/experimental spectra to validate proposed structures.
  • Complementary techniques : Pair SC-XRD with solid-state NMR for crystal vs. solution comparisons .

Q. What methodologies assess the biological activity of this compound derivatives?

  • Enzyme assays : Measure inhibition of target enzymes (e.g., kinases) via fluorescence or colorimetric readouts.
  • Cellular studies : Cytotoxicity (MTT assay) and apoptosis markers (Annexin V) evaluate therapeutic potential.
  • Molecular docking : Predict binding modes to receptors using PyMOL or AutoDock .

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